molecular formula C9H9ClO2 B13243385 2-Chloro-2-phenylpropanoic acid

2-Chloro-2-phenylpropanoic acid

Cat. No.: B13243385
M. Wt: 184.62 g/mol
InChI Key: QYDWVWHHWQRBEA-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylpropanoic acid, characterized by the presence of a chlorine atom and a phenyl group attached to the second carbon of the propanoic acid chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylpropanoic acid can be synthesized through various methods. One common approach involves the chlorination of phenylpropanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the alpha position of the propanoic acid chain .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-2-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-2-phenylpropanoic acid is unique due to the presence of both a chlorine atom and a phenyl group at the alpha position of the propanoic acid chain. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)

InChI Key

QYDWVWHHWQRBEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)Cl

Origin of Product

United States

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